molecular formula C20H15ClN2O2S B2858667 3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326849-27-7

3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2858667
CAS No.: 1326849-27-7
M. Wt: 382.86
InChI Key: UZYPMWWRZWSYEV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its complex structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group and a 4-methylphenylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors, such as thiourea derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final product is typically purified using recrystallization or chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), bases like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has shown potential as an inhibitor of certain enzymes and receptors. It is studied for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific molecular pathways involved in disease progression.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione: Similar in structure but with a benzofuran core instead of a thienopyrimidine core.

    4-chlorophenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.

Uniqueness

What sets 3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione apart is its unique combination of a thienopyrimidine core with specific aromatic substitutions. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c1-13-2-4-14(5-3-13)12-22-17-10-11-26-18(17)19(24)23(20(22)25)16-8-6-15(21)7-9-16/h2-11,17-18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWKYMUOKPLSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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